![molecular formula C13H16N4O4S B14149534 N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide CAS No. 951989-06-3](/img/structure/B14149534.png)
N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide is a complex organic compound that features a benzothiadiazole moiety and a substituted ethanediamide group. Compounds containing benzothiadiazole are known for their diverse applications in materials science, pharmaceuticals, and agrochemicals due to their unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiadiazole Core: This can be achieved through the cyclization of ortho-substituted anilines with sulfur and nitrosating agents.
Attachment of the Ethanediamide Group: This step may involve the reaction of the benzothiadiazole intermediate with an appropriate diamine under controlled conditions.
Introduction of the Hydroxy and Hydroxymethyl Groups: These functional groups can be introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the nitro groups in the benzothiadiazole ring, converting them to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzothiadiazole ketones, while reduction could produce benzothiadiazole amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology and Medicine
In biology and medicine, compounds containing benzothiadiazole are often explored for their potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and other materials that require specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiadiazole Derivatives: These include compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole, which share the benzothiadiazole core but differ in their substituents.
Ethanediamide Derivatives: Compounds such as N,N’-dimethylethanediamide and N,N’-diethylethanediamide, which have different substituents on the ethanediamide group.
Uniqueness
The uniqueness of N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide lies in its specific combination of functional groups, which can impart unique electronic, chemical, and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
951989-06-3 |
|---|---|
Formule moléculaire |
C13H16N4O4S |
Poids moléculaire |
324.36 g/mol |
Nom IUPAC |
N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]oxamide |
InChI |
InChI=1S/C13H16N4O4S/c1-2-13(6-18,7-19)15-12(21)11(20)14-8-3-4-9-10(5-8)17-22-16-9/h3-5,18-19H,2,6-7H2,1H3,(H,14,20)(H,15,21) |
Clé InChI |
JBBUCEJOSHXLAB-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(CO)NC(=O)C(=O)NC1=CC2=NSN=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


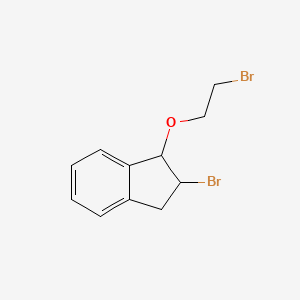
![5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine](/img/structure/B14149461.png)



![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)
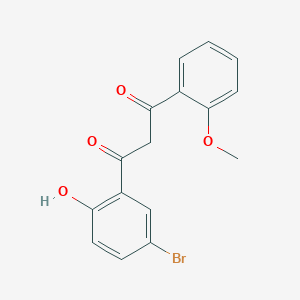
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B14149527.png)

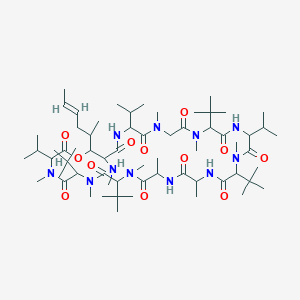
![5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14149541.png)
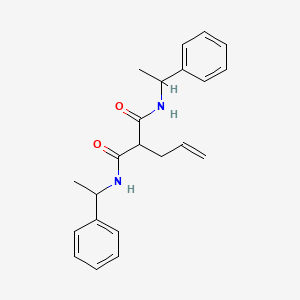
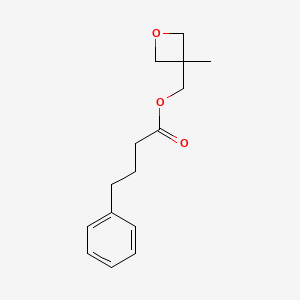
![1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol](/img/structure/B14149557.png)
